6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine
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Overview
Description
6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical properties, which often result in enhanced biological activity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, where chlorine atoms are replaced by fluorine atoms under specific conditions.
Construction of Pyridine Ring: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents for oxidation may include oxidizing agents like potassium permanganate, while reducing agents could include lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative .
Scientific Research Applications
6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with biological targets. The presence of fluorine atoms enhances the compound’s ability to interact with enzymes and receptors, often leading to increased binding affinity and specificity . The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-(trifluoromethyl)pyridine: Used as a starting material for various syntheses.
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar applications.
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a chloromethyl group with fluorine atoms on the pyridine ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C7H4ClF4N |
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Molecular Weight |
213.56 g/mol |
IUPAC Name |
6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF4N/c8-3-4-1-2-5(6(9)13-4)7(10,11)12/h1-2H,3H2 |
InChI Key |
UALGYCJVCCRDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CCl)F)C(F)(F)F |
Origin of Product |
United States |
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